Ac-DL-Abu-OH

Description

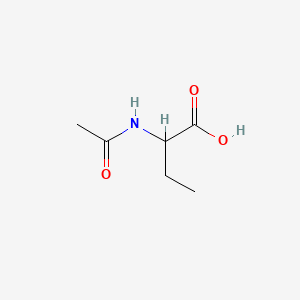

Chemical Identity and Structure Ac-DL-Abu-OH, or Acetyl-DL-2-aminobutyric acid, is a chemically modified amino acid derivative. Its IUPAC name is N-acetyl-2-aminobutanoic acid, with the molecular formula C₆H₁₁NO₃ and a molecular weight of 145.2 g/mol . The compound consists of a racemic mixture (DL-form) of 2-aminobutyric acid (Abu) acetylated at the α-amino group. Abu itself is a non-proteinogenic amino acid with a four-carbon backbone, distinguishing it from alanine (three carbons) and valine (branched chain).

Applications in Research this compound is primarily utilized in peptide synthesis as a building block to introduce structural diversity or modulate peptide stability . Its acetyl group serves as a protective moiety for the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.

Structure

3D Structure

Properties

IUPAC Name |

2-acetamidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVZUKROCHDMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992835 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-57-6, 34271-27-7, 7682-14-6 | |

| Record name | 2-(Acetylamino)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC203440 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC205007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (�±)-2-Acetamido-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Abu-OH typically involves the acetylation of DL-2-amino-N-butyric acid. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent. The reaction mixture is usually maintained at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are carefully monitored to maintain consistency and quality. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Abu-OH undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or amines can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

Ac-DL-Abu-OH has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

Biology: This compound is utilized in studies involving amino acid metabolism and protein synthesis.

Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ac-DL-Abu-OH involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The acetyl group in this compound can be involved in acetylation reactions, affecting protein function and gene expression .

Comparison with Similar Compounds

Molecular and Structural Comparisons

The table below summarizes key parameters of Ac-DL-Abu-OH and related acetylated or protected amino acids:

Key Observations :

- Protecting Groups : Unlike the acid-labile Boc group in Boc-DL-Abu-OH, the acetyl group in this compound requires harsher conditions (e.g., strong acids or bases) for removal, limiting its use in sensitive syntheses .

- Cyclic vs. Linear Structures : Ac-DL-Pro-OH introduces conformational rigidity due to proline’s cyclic structure, whereas this compound’s linear chain offers flexibility .

Physicochemical Properties

- Solubility : this compound is typically soluble in polar aprotic solvents (e.g., DMSO), a trait shared with Ac-DL-Phg-OH (phenylglycine derivative), which is also DMSO-soluble .

- Stability : The acetyl group enhances stability against enzymatic degradation compared to unprotected H-DL-Abu-OH (CAS 2835-81-6), which is prone to racemization .

Critical Analysis of Data Gaps

- Safety Profiles : The absence of GHS classifications for Ac-DL-Pro-OH and this compound underscores the need for standardized toxicological assessments .

Biological Activity

Ac-DL-Abu-OH, also known as Acetyl-DL-α-aminobutyric acid, is a derivative of the amino acid alanine and has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is synthesized from α-aminobutyric acid, which is known for its role in protein synthesis and as a precursor for neurotransmitters. The acetylation enhances its lipophilicity, potentially improving its bioavailability and interaction with biological systems.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in various cellular models. This property is crucial for mitigating damage in conditions such as neurodegenerative diseases.

2. Muscle Recovery and Performance

This compound has been studied for its ergogenic effects, particularly in enhancing muscle recovery post-exercise. Studies suggest that it aids in reducing muscle damage and inflammation, thereby improving recovery times and overall physical performance during strenuous activities .

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in vitro, suggesting potential applications in treating neurodegenerative disorders. Its ability to modulate neurotransmitter levels may help in conditions like Alzheimer's disease and Parkinson's disease by promoting neuronal health and function .

Case Studies and Experimental Data

| Study | Findings | Implications |

|---|---|---|

| Luckose et al. (2015) | Found that amino acid derivatives like this compound improve mental performance under stress | Suggests potential use in cognitive enhancement |

| In Vitro Study | Showed significant reduction in markers of oxidative stress in neuronal cells treated with this compound | Indicates therapeutic potential for neuroprotection |

| Exercise Physiology Study | Participants using this compound reported less muscle soreness post-exercise compared to controls | Supports its use as an ergogenic aid |

Comparative Analysis with Other Amino Acid Derivatives

A comparative analysis of this compound with other amino acid derivatives highlights its unique properties:

| Compound | Antioxidant Activity | Muscle Recovery | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Significant improvement observed | Promising results in vitro |

| L-Glutamine | Moderate | Effective but less than this compound | Limited neuroprotective data |

| Creatine | Low | Excellent recovery aid | No significant neuroprotective data |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Ac-DL-Abu-OH while minimizing racemization?

- Methodology : Use a stepwise solid-phase peptide synthesis (SPPS) approach with Fmoc/t-Bu protection. Monitor racemization via circular dichroism (CD) spectroscopy or chiral HPLC after each coupling step. Employ additives like HOBt or Oxyma Pure to suppress side reactions . For purification, use reversed-phase HPLC with a C18 column and acetonitrile/water gradient. Validate purity (>95%) via mass spectrometry (ESI-MS) and NMR (e.g., ¹H/¹³C DEPT-135) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store lyophilized powder in airtight, light-resistant containers at -20°C under inert gas (argon/nitrogen). For aqueous solutions, use pH 7.4 buffers with 0.1% sodium azide to inhibit microbial growth. Avoid repeated freeze-thaw cycles; aliquot working solutions and discard after 48 hours. Conduct stability assays via UV-Vis spectroscopy (220–280 nm) to detect degradation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- Purity : LC-MS with electrospray ionization (ESI) and tandem MS for fragmentation patterns.

- Structure : ¹H/¹³C NMR (DMSO-d₆ or D₂O) to confirm backbone amide protons and stereochemistry.

- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition thresholds.

Cross-reference data with primary literature in databases like SciFinder or Reaxys to validate assignments .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, ACS Publications) and apply statistical tools (e.g., ANOVA, Cohen’s d) to identify outliers.

- Experimental Replication : Reproduce conflicting assays (e.g., enzyme inhibition, cytotoxicity) under standardized conditions (pH, temperature, buffer composition).

- Mechanistic Studies : Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to explore binding affinities under varying parameters. Address discrepancies via sensitivity analysis .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

- Methodology :

- Process Optimization : Implement design of experiments (DoE) to identify critical factors (e.g., coupling time, solvent purity).

- Quality Control : Use inline FTIR or Raman spectroscopy for real-time monitoring of reaction progress.

- Documentation : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for detailed batch records, including raw HPLC chromatograms and NMR spectra .

Q. How should researchers validate computational models predicting this compound’s pharmacokinetic properties?

- Methodology :

- In Silico-Experimental Correlation : Compare predicted logP (via ChemAxon) with experimental shake-flask/HPLC logP measurements.

- ADME Assays : Conduct Caco-2 permeability or microsomal stability tests. Use ROC curves to assess model accuracy.

- Peer Review : Submit models to platforms like Zenodo for open peer review, ensuring transparency in force-field parameters .

Data Management and Reproducibility

Q. What frameworks ensure rigorous data documentation for this compound studies?

- Methodology :

- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to timestamp raw data (e.g., NMR FIDs, LC-MS chromatograms).

- Metadata Standards : Adopt MIAME (for genomics) or MIAPE (for proteomics) templates, adapted for small molecules.

- Repository Uploads : Deposit datasets in discipline-specific repositories (e.g., PubChem for bioactivity, Cambridge CCDC for crystallography) .

Ethical and Safety Considerations

Q. What ethical guidelines apply to studies involving this compound in animal models?

- Methodology :

- IACUC Compliance : Adhere to ARRIVE 2.0 guidelines for experimental design (sample size, randomization).

- Risk Assessment : Include Material Safety Data Sheet (MSDS) data (e.g., LD₅₀, ecotoxicity) in protocols.

- Transparency : Disclose conflicts of interest and funding sources in publications, per ACS Ethical Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.